Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate basic properties
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate basic properties
An In-depth Technical Guide to Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazole, it belongs to a class of compounds renowned for its wide spectrum of biological activities, forming the core scaffold of numerous approved drugs. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications. Authored for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale behind its synthesis, offers detailed experimental protocols, and explores its potential as a versatile intermediate for creating novel chemical entities.
The Pyrazole Scaffold: A Privileged Structure in Modern Chemistry
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in drug discovery, as its derivatives have been shown to interact with a wide array of biological targets, leading to diverse pharmacological effects.[1] Prominent examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole.[1] The versatility of the pyrazole core stems from its unique electronic properties and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors. Furthermore, the ring is readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate emerges as a particularly valuable building block within this class.[2] It combines the proven pyrazole core with a 4-chlorophenyl group—a common substituent in bioactive molecules known to enhance binding affinity—and an ethyl carboxylate group that serves as a versatile chemical handle for further derivatization.
Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical identity is the foundation of all subsequent research. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a solid at room temperature and is classified as a combustible solid.[2]
| Property | Value | Source |
| IUPAC Name | ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate | [3] |
| Molecular Formula | C₁₂H₁₁ClN₂O₂ | [2][3] |
| Molecular Weight | 250.68 g/mol | [2][3] |
| CAS Numbers | 595610-40-5, 938182-43-5 | [3] |
| Physical Form | Solid | [2] |
| InChI Key | AAXKEDUSKXDFJA-UHFFFAOYSA-N | [2][3] |
| SMILES | CCOC(=O)c1cc(n[nH]1)-c2ccc(Cl)cc2 | [2][3] |
Synthesis and Mechanistic Insights
The construction of the pyrazole ring is a cornerstone of heterocyclic chemistry. A robust and widely employed method for synthesizing 3-aryl-pyrazole-5-carboxylates is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine source. This approach offers high regioselectivity and yields.
The logical precursor for the target molecule is ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate. This β-ketoester can be synthesized via a Claisen condensation between ethyl acetate and ethyl 4-chlorobenzoate.[4][5] The subsequent reaction with hydrazine hydrate proceeds through a well-established mechanism involving initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.
Protocol 3.1: Representative Synthesis via Cyclocondensation
-
Rationale: This protocol outlines a standard laboratory procedure for the synthesis of the title compound from its β-ketoester precursor and hydrazine. The use of ethanol as a solvent facilitates the reaction, and the acidic catalyst (acetic acid) promotes the dehydration step, driving the reaction towards the aromatic product.
-
Materials:
-
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate in absolute ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker of ice-cold water with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification if necessary.
-
Spectroscopic and Analytical Characterization
Structural confirmation is critical for ensuring the identity and purity of the synthesized compound. Standard spectroscopic techniques provide a detailed fingerprint of the molecule.
Protocol 4.1: Standard Characterization Workflow
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Rationale: A multi-technique approach ensures unambiguous structure elucidation. NMR provides information on the carbon-hydrogen framework, Mass Spectrometry confirms the molecular weight and elemental composition, and IR spectroscopy identifies key functional groups.
-
Procedure:
-
NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]
-
Mass Spectrometry: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular ion peak and fragmentation pattern.[3]
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum using a KBr pellet or an ATR accessory to identify characteristic vibrational frequencies.
-
Melting Point: Determine the melting point of the purified solid using a standard melting point apparatus to assess purity.[7]
-
| Data Type | Expected Characteristics |
| ¹H NMR | Aromatic Protons (Chlorophenyl): Multiplets in the range of δ 7.0-8.0 ppm. Pyrazole CH: A singlet around δ 7.0-7.9 ppm. Ethyl Ester (CH₂): A quartet around δ 4.3-4.5 ppm. Ethyl Ester (CH₃): A triplet around δ 1.3-1.5 ppm. Pyrazole NH: A broad singlet at high chemical shift (>10 ppm), potentially exchangeable with D₂O.[6] |
| ¹³C NMR | Carbonyl Carbon (C=O): Signal around δ 160-165 ppm. Aromatic Carbons: Signals in the range of δ 120-140 ppm. Pyrazole Ring Carbons: Signals typically between δ 100-150 ppm. Ethyl Ester Carbons: Signals around δ 60-62 ppm (CH₂) and δ 14-15 ppm (CH₃).[6] |
| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z 250, showing a characteristic M+2 isotope pattern (approx. 3:1 ratio) due to the presence of chlorine.[3] |
| IR (cm⁻¹) | N-H Stretch: A broad band around 3200-3400 cm⁻¹. C=O Stretch (Ester): A strong band around 1700-1720 cm⁻¹. C=C and C=N Stretches: Bands in the 1500-1600 cm⁻¹ region. |
Reactivity and Application as a Synthetic Intermediate
The true value of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate lies in its potential for chemical modification. The molecule possesses two primary sites for reaction: the nucleophilic nitrogen of the pyrazole ring (N1) and the electrophilic carbonyl of the ethyl ester group.
-
N-Alkylation/Arylation: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be alkylated or arylated to install various substituents at the N1 position. This is a common strategy to block the hydrogen-bonding donor capability and modulate the molecule's physicochemical properties.
-
Ester Modification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol.
Protocol 5.1: N-Methylation of the Pyrazole Ring
-
Rationale: This protocol demonstrates a typical N-alkylation. Using dimethyl sulfate as the methylating agent and a mild base like sodium carbonate provides an efficient route to the N-methylated analog.[8] This modification can significantly alter biological activity and solubility.
-
Materials:
-
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq)
-
Dimethyl sulfate (1.4 eq)
-
Sodium carbonate (1.4 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
To a solution of the starting pyrazole in DCM, add sodium carbonate.
-
Heat the resulting mixture to 40°C.
-
Slowly add dimethyl sulfate to the heated solution.
-
Reflux the mixture for 24 hours.
-
After cooling, pour the reaction mixture into water and extract with DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Ethyl 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylate.[8]
-
Potential Applications in Research and Development
The structural features of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate make it an attractive scaffold for generating compound libraries for screening against various therapeutic targets.
-
Anti-inflammatory and Analgesic Agents: The pyrazole core is central to COX-2 inhibitors like Celecoxib. This scaffold can be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[1][9]
-
Anticancer Agents: Derivatives of 1-(4-chlorophenyl)-pyrazole have demonstrated potent and broad-spectrum antitumor activity in National Cancer Institute (NCI) screenings.[10] The title compound serves as an ideal starting point for synthesizing analogs for evaluation in oncology programs.
-
Agrochemicals: Phenylpyrazole derivatives are utilized as pesticides and herbicides.[11] The 4-chlorophenyl moiety is a common feature in many commercial agrochemicals, suggesting this scaffold could be explored for developing new crop protection agents.
-
Antiviral Agents: Certain pyrazole derivatives have shown promise as antiviral agents, including activity against Hepatitis C virus (HCV).[10]
Safety and Handling
Proper handling is essential to ensure laboratory safety. Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a combustible solid.[2] While specific toxicity data is limited, related pyrazoles can be harmful if swallowed and may cause skin, eye, and respiratory irritation.[12]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid formation of dust and aerosols.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.[13]
-
First Aid: In case of contact, follow standard first-aid procedures. For skin/eye contact, flush with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[13]
Conclusion
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is more than just a chemical compound; it is a versatile platform for innovation. Its straightforward synthesis, well-defined physicochemical properties, and multiple points for chemical derivatization make it an invaluable tool for researchers in drug discovery and materials science. By leveraging this scaffold, scientists can continue to explore the vast chemical space of pyrazole derivatives, paving the way for the development of novel therapeutics, advanced materials, and effective agrochemicals.
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